molecular formula C14H13N3OS B5561285 1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea

1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea

Cat. No.: B5561285
M. Wt: 271.34 g/mol
InChI Key: XPEHVECTEMJBFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a benzoyl group substituted with a methyl group at the para position, a pyridin-2-yl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea typically involves the reaction of 4-methylbenzoyl chloride with pyridin-2-ylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to yield corresponding amines or thiols.

    Substitution: The benzoyl and pyridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfinyl and sulfonyl derivatives, amines, thiols, and various substituted benzoyl and pyridinyl compounds.

Scientific Research Applications

1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The benzoyl and pyridinyl groups contribute to the compound’s ability to interact with biological membranes and receptors, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

    4-Methylbenzoyl chloride: A precursor in the synthesis of 1-(4-Methyl-benzoyl)-3-pyridin-2-yl-thiourea.

    Pyridin-2-ylthiourea: Another precursor used in the synthesis.

    Benzoylthiourea derivatives: Compounds with similar structural features and reactivity.

Uniqueness: this compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-5-7-11(8-6-10)13(18)17-14(19)16-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHVECTEMJBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.